molecular formula C15H9F2N3O3 B1450110 4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid CAS No. 2088945-75-7

4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid

Cat. No.: B1450110
CAS No.: 2088945-75-7
M. Wt: 317.25 g/mol
InChI Key: VXXYFGBQOYBMCQ-UHFFFAOYSA-N
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Description

4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid is a potent, ATP-competitive, and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, with particular efficacy against FGFR1, FGFR2, and FGFR3. This compound was developed to probe the intricate signaling pathways driven by FGFRs, which are critically implicated in cell proliferation, survival, migration, and differentiation. Dysregulation of FGFR signaling, through amplification, mutation, or translocation, is a well-established oncogenic driver in a diverse range of human cancers, including urothelial carcinoma, breast cancer, and endometrial cancer. By selectively targeting and inhibiting FGFR autophosphorylation and downstream signaling cascades such as the MAPK and PI3K-AKT pathways, this inhibitor induces cell cycle arrest and promotes apoptosis in FGFR-dependent cancer cell lines. Its primary research value lies in the investigation of tumorigenesis mechanisms and the evaluation of therapeutic strategies targeting FGFR aberrations . Researchers utilize this compound in vitro to study signal transduction and in vivo to validate FGFR as a target in xenograft models, providing crucial preclinical data for understanding drug resistance mechanisms and developing next-generation targeted oncology therapeutics.

Properties

IUPAC Name

4-fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2N3O3/c16-9-3-4-20-12(7-18-13(20)6-9)14(21)19-11-5-8(15(22)23)1-2-10(11)17/h1-7H,(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXYFGBQOYBMCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)NC(=O)C2=CN=C3N2C=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is synthesized through established heterocyclic chemistry routes, including:

Fluorination at the 7-position is introduced either by using fluorinated starting materials or via selective electrophilic fluorination post-ring formation.

Preparation of 4-Fluoro-3-aminobenzoic Acid Derivative

The aromatic fragment, 4-fluoro-3-aminobenzoic acid, is commercially available or synthesized by:

  • Selective fluorination of 3-aminobenzoic acid derivatives.
  • Nitration, reduction, and fluorination sequences to introduce the amino and fluorine substituents at the desired positions.

Coupling Reaction to Form the Amide Bond

The key step in the preparation is the formation of the amide bond linking the imidazo[1,2-a]pyridine carbonyl group to the amino group of the fluorobenzoic acid. This is typically achieved by:

  • Activation of the carboxylic acid or acid chloride derivative of the imidazo[1,2-a]pyridine-3-carboxylic acid.
  • Coupling with 4-fluoro-3-aminobenzoic acid under controlled conditions using coupling reagents such as carbodiimides (e.g., DCC, EDC) or via mixed anhydrides.
  • Use of bases like triethylamine or pyridine to neutralize generated acids.
  • Solvents such as dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF) are commonly employed.

Industrial Production Considerations

For scale-up and industrial production, the synthesis is optimized to:

  • Maximize yield and purity through reaction condition optimization (temperature, solvent, reagent stoichiometry).
  • Minimize environmental impact by employing green chemistry principles , such as solvent recycling and waste reduction.
  • Use continuous flow reactors to improve reaction control, safety, and scalability.

Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Imidazo[1,2-a]pyridine core synthesis 2-Aminopyridine + α-haloketone, reflux in ethanol or acetonitrile Multicomponent or condensation reaction
Fluorination Selective electrophilic fluorination agents (e.g., NFSI) Position-specific fluorination
Aminobenzoic acid preparation Nitration, reduction, fluorination sequences Control of regioselectivity critical
Amide coupling Carbodiimide coupling (DCC/EDC), base (TEA), solvent (DMF/DCM) Room temperature to mild heating, inert atmosphere recommended
Purification Recrystallization, chromatography Ensures removal of impurities and by-products

Analytical and Purification Techniques

Research Findings and Optimization Data

Research indicates that:

  • The choice of coupling reagent significantly affects the yield and side-product formation.
  • Use of green solvents and mild reaction conditions reduces decomposition and environmental footprint.
  • Continuous flow synthesis enhances reproducibility and scalability.

Summary Table of Preparation Methods

Preparation Stage Method/Technique Advantages Challenges
Imidazo[1,2-a]pyridine synthesis Condensation, MCR, oxidative coupling Efficient ring formation Regioselectivity, fluorination control
Fluorination Electrophilic fluorination Selective fluorine introduction Harsh reagents, over-fluorination risk
Aminobenzoic acid synthesis Multi-step nitration/reduction/fluorination Commercial availability possible Multi-step complexity
Amide bond formation Carbodiimide-mediated coupling High yield, mild conditions Side reactions, reagent cost
Purification Recrystallization, chromatography High purity product Time-consuming, solvent use

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid exhibit significant antiproliferative effects against various cancer cell lines. Preliminary studies have suggested that this compound may function as an anticancer agent through mechanisms involving the inhibition of specific cancer pathways. The fluorinated imidazo[1,2-a]pyridine moiety is particularly notable for its ability to enhance biological activity compared to non-fluorinated analogs.

Biological Interactions
Understanding the interactions of this compound with biological macromolecules is crucial for elucidating its therapeutic potential. Studies have shown that similar compounds can interact with enzymes or receptors involved in cancer-related pathways. Techniques such as molecular docking and enzyme inhibition assays are often employed to investigate these interactions, providing insights into the compound's mechanism of action.

Synthesis and Chemical Modification

The synthesis of this compound can be achieved through various methods, allowing for flexibility in substituent modifications. Such modifications can lead to derivatives with enhanced or altered biological activities, making this compound a versatile platform for drug discovery and development.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes some notable analogs:

Compound NameStructureUnique Features
4-Fluoro-3-(imidazo[1,2-a]pyridin-3-carbonyl)-amino-benzoic acidC16H12FN3O3Lacks additional fluorine substituent
5-Fluoro-2-(imidazo[1,2-a]pyridin-6-carbonyl)-amino-benzoic acidC16H12FN3O3Different position of fluorine on imidazole
4-Methyl-3-(imidazo[1,2-a]pyridin-5-carbonyl)-amino-benzoic acidC16H13N3O3Methyl group instead of fluorine

This comparison highlights the specific fluorination pattern and potential biological activities that distinguish this compound from its analogs.

Future Research Directions

Given its promising biological activities and potential applications in drug development, further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with target proteins involved in cancer progression.
  • In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models to assess its potential as a therapeutic agent.
  • Structural Modifications : Synthesizing new derivatives to optimize pharmacokinetic properties and enhance therapeutic efficacy.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic and heterocyclic structures allow the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds are structurally related to the target molecule, differing in substituents, heterocyclic cores, or esterification states.

Methyl Ester Derivatives

a) 4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester
  • Molecular Formula : $ C{17}H{14}F{2}N{3}O_{3} $ .
  • Molecular Weight : 327.32 g/mol.
  • This prodrug form is commonly used to improve oral bioavailability .
b) 4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester
  • CAS : 2088941-82-4.
  • Molecular Formula : $ C{16}H{11}F{2}N{3}O_{3} $.
  • Molecular Weight : 331 g/mol .
  • Key Differences : Fluoro substituent at the 6-position of the imidazo[1,2-a]pyridine instead of 7-position. This positional isomerism may alter steric interactions with target proteins, affecting potency .
c) 4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester
  • CAS : 1426654-03-5.
  • Molecular Formula : $ C{17}H{14}FN{3}O{3} $.
  • Molecular Weight : 327.32 g/mol .
  • Key Differences: Methyl group replaces fluorine at the 7-position.

Benzoic Acid Derivatives with Varied Substitution Patterns

a) 3-fluoro-4-(6-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-benzoic acid
  • CAS : 1235992-01-4.
  • Molecular Formula : $ C{15}H{8}F{2}N{2}O_{3} $.
  • Molecular Weight : 302.23 g/mol .
  • Key Differences: Fluoro substituent at the 3-position of the benzoic acid (vs. 4-position in the target compound).

Heterocyclic Core Modifications

a) 4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid methyl ester
  • CAS : 2088942-41-6.
  • Molecular Formula : $ C{15}H{11}FN{4}O{3} $.
  • Molecular Weight : 314 g/mol .
  • Key Differences : Replacement of imidazo[1,2-a]pyridine with imidazo[1,2-a]pyrazine introduces an additional nitrogen atom. This modification could enhance π-stacking interactions or alter solubility profiles .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
Target Compound $ C{15}H{9}F{2}N{3}O_{3} $ ~303.24 Not Provided 7-Fluoro-imidazo[1,2-a]pyridine, 4-fluoro-benzoic acid
This compound methyl ester $ C{17}H{14}F{2}N{3}O_{3} $ 327.32 Discontinued Methyl ester prodrug
4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester $ C{16}H{11}F{2}N{3}O_{3} $ 331.00 2088941-82-4 6-Fluoro positional isomer
3-fluoro-4-(6-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-benzoic acid $ C{15}H{8}F{2}N{2}O_{3} $ 302.23 1235992-01-4 3-Fluoro-benzoic acid substitution

Biological Activity

4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid (CAS Number: 2088945-75-7) is a complex organic compound that combines fluorinated aromatic and heterocyclic structures. Its unique molecular design positions it as a significant candidate in medicinal chemistry, particularly for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H9F2N3O3, with a molecular weight of approximately 317.25 g/mol. The compound features a benzoic acid moiety linked to a fluorinated imidazo[1,2-a]pyridine structure, which enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC15H9F2N3O3
Molecular Weight317.25 g/mol
CAS Number2088945-75-7
Purity≥ 98%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorinated groups enhance binding affinity, potentially inhibiting target activity or altering function, leading to various biological effects. Preliminary studies suggest that the compound may exhibit antimicrobial and anticancer activities through mechanisms such as microtubule destabilization and induction of apoptosis in cancer cells.

Anticancer Activity

Recent research has highlighted the anticancer potential of similar compounds within the imidazo[1,2-a]pyridine class. For instance, studies have demonstrated that derivatives can inhibit microtubule assembly and induce apoptosis in breast cancer cell lines such as MDA-MB-231. A notable study indicated that certain compounds displayed IC50 values in the low micromolar range against various cancer cell lines, suggesting substantial antiproliferative effects .

Case Study:
In vitro assays showed that compounds derived from imidazo[1,2-a]pyridine exhibited significant inhibition of cell cycle progression at the G2/M phase in MDA-MB-231 cells, with increased caspase-3 activity indicating apoptosis induction .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure TypeNotable Activity
4-Fluoro-3-(imidazo[1,2-a]pyridin-3-carbonyl)-amino-benzoic acidContains imidazo[1,2-a]pyridine coreAnticancer activity
5-Fluoro-2-(imidazo[1,2-a]pyridin-6-carbonyl)-amino-benzoic acidDifferent fluorine positionModerate antimicrobial effects
4-Methyl-3-(imidazo[1,2-a]pyridin-5-carbonyl)-amino-benzoic acidMethyl group instead of fluorineAntioxidant properties

Q & A

Q. Basic | Purification Methods

  • Recrystallization : Dissolve the crude product in hot ethanol, then gradually add water to induce crystallization. This method effectively removes unreacted starting materials .
  • HPLC : Reverse-phase C18 columns with a gradient of acetonitrile/water (0.1% TFA) resolve closely related impurities. Purity >99% is achievable .
  • Solvent Selection : The compound’s moderate solubility in DCM and DMSO aids in selective precipitation during workup .

How does dual fluoro substitution influence binding affinity to biological targets?

Advanced | Mechanistic Studies
The 4- and 7-fluoro groups impact both physicochemical properties and target engagement:

  • Lipophilicity Enhancement : Fluorine increases logP by ~0.3–0.5 units, improving membrane permeability (e.g., Caco-2 Papp >10 × 10⁻⁶ cm/s) .
  • Enzyme Inhibition : In kinase assays, fluorine’s electronegativity stabilizes interactions with catalytic lysine residues. For example, fluorinated analogs show 50% lower Kd values compared to non-fluorinated versions .
  • Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, extending half-life (t₁/₂ >4 hours in microsomal assays) .

What spectroscopic methods characterize this compound?

Q. Basic | Analytical Chemistry

  • ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns. The 7-fluoro imidazo[1,2-a]pyridine proton appears as a doublet (J = 8–10 Hz) .
  • HRMS : Validate molecular weight (theoretical [M+H]⁺ = 364.08) with <2 ppm error .
  • IR Spectroscopy : Detect carbonyl stretches (amide C=O at ~1680 cm⁻¹; benzoic acid C=O at ~1700 cm⁻¹) .

What computational approaches predict target interactions?

Q. Advanced | Molecular Modeling

  • Docking Simulations : Use Schrödinger Suite to map binding modes to EP4 receptors or kinases. The benzoic acid moiety often anchors the compound in hydrophilic pockets .
  • MD Simulations : GROMACS-based 100-ns trajectories assess stability of fluorine-mediated interactions (e.g., RMSD <2 Å indicates stable binding) .
  • QSAR Models : Train models using datasets of imidazo[1,2-a]pyridine IC₅₀ values to predict activity for new derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.